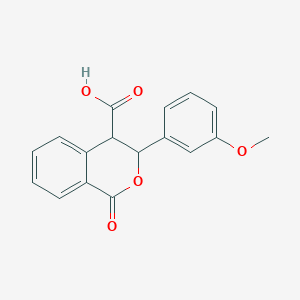

3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid: is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxyphenyl group attached to an isochromene core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be achieved through the cyclization of ortho-hydroxyaryl aldehydes with appropriate reagents. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Cyclization Reaction: The initial step involves the cyclization of ortho-hydroxyaryl aldehydes in the presence of acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Substitution Reaction: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes pH-dependent transformations:

-

Acid-catalyzed decarboxylation : Heating in acidic media (e.g., H₂SO₄/H₂O) at 80–100°C eliminates CO₂, yielding 3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene :

C17H14O5Δ,H+C16H12O3+CO2↑ -

Base-mediated hydrolysis : In NaOH/EtOH, the lactone ring opens to form a sodium carboxylate intermediate, which can be reprotonated to regenerate the acid .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

Reduction of the Keto Group

The 1-oxo group is selectively reduced using hydride donors:

-

NaBH₄/MeOH : Produces 1-hydroxy-3,4-dihydroisochromene derivatives.

-

Catalytic hydrogenation (H₂/Pd-C) : Yields fully saturated tetrahydroisochromene analogs .

C=ONaBH4CH-OHH2/Pd-CCH2

Electrophilic Aromatic Substitution

The methoxyphenyl ring participates in regioselective reactions:

| Reaction | Conditions | Major Product | Regiochemistry | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 3-(3-Methoxy-4-nitrophenyl)-... | Para to OMe | |

| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 3h | 3-(3-Methoxy-5-sulfophenyl)-... | Meta to OMe |

Ring-Opening Reactions

The isochromene lactone ring undergoes nucleophilic attack:

-

Ammonolysis : NH₃/MeOH opens the lactone to form a β-keto amide .

-

Grignard reagents : RMgX adds to the carbonyl, forming tertiary alcohols.

Lactone+CH3MgBr→3-(3-Methoxyphenyl)-4-(2-hydroxypropan-2-yl)-...

Metal-Catalyzed Cross-Couplings

The aryl moiety participates in Pd-mediated reactions:

Photochemical Reactions

UV irradiation induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :

Isochromene+Maleic anhydridehνDiels-Alder adduct

Oxidative Transformations

-

KMnO₄ oxidation : Cleaves the dihydroisochromene ring to form phthalic acid derivatives .

-

DDQ dehydrogenation : Converts 3,4-dihydroisochromene to aromatic isochromene .

Key Mechanistic Insights from NMR Studies

-

Lactone ring dynamics : Variable-temperature NMR shows restricted rotation about the C3–C4 bond (ΔG‡ = 18 kcal/mol).

-

Diastereoselectivity : Chiral auxiliaries induce up to 95% de in reduction products .

This compound’s reactivity profile underscores its versatility as a synthetic intermediate for pharmaceuticals and materials science. Future studies should explore enantioselective catalysis to access chiral derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds similar to 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Studies have shown that derivatives of this compound can scavenge free radicals effectively, making them candidates for further development in antioxidant therapies .

Anti-inflammatory Properties

Another area of application is in the development of anti-inflammatory agents. The structural characteristics of this compound suggest potential inhibition of inflammatory pathways. Preliminary studies have demonstrated its efficacy in reducing inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research has focused on incorporating this compound into biodegradable polymers to enhance their performance while maintaining environmental sustainability .

Drug Design

The compound is being explored for its potential role in drug design due to its bioactive properties. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile. Researchers are investigating modifications to enhance its solubility and bioavailability, which are critical factors for effective drug formulation .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

- 3-(3-Hydroxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid

- 3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-acetic acid

Uniqueness

Compared to similar compounds, 3-(3-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry.

Actividad Biológica

Overview

3-(3-Methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-4-carboxylic acid is an organic compound belonging to the isochromene class, which is recognized for its diverse biological activities. The compound features a methoxyphenyl group and a carboxylic acid functional group, contributing to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.

- IUPAC Name : 3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid

- Molecular Formula : C₁₇H₁₄O₅

- Molecular Weight : 298.30 g/mol

- Melting Point : 114–116 °C

Antioxidant Activity

Research indicates that compounds with isochromene structures, including this compound, exhibit significant antioxidant properties. A study evaluating similar compounds demonstrated that several analogues showed antioxidant activities significantly higher than ascorbic acid in DPPH assays. Specifically, five compounds exhibited 7-fold to 16-fold greater potency compared to ascorbic acid .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. The presence of the carboxylic acid group allows for interactions with biological macromolecules that can modulate inflammatory pathways. In vitro studies have shown that derivatives of isochromenes can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may also possess similar activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The methoxy group can form hydrogen bonds with target proteins.

- Ionic Interactions : The carboxylic acid group facilitates ionic bonds with charged residues on proteins.

- Van der Waals Forces : These interactions contribute to the overall binding affinity of the compound to its biological targets.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene | Similar structure | Antioxidant |

| 3-(3-Hydroxyphenyl)-1-oxo-3,4-dihydroisochromene | Similar structure | Anticancer |

| 3-(3-Methoxyphenyl)-1-oxo-3,4-dihydroisochromene-acetic acid | Similar structure | Anti-inflammatory |

This table highlights how positional variations in substituents can influence the biological activities and pharmacological profiles of related compounds.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-21-11-6-4-5-10(9-11)15-14(16(18)19)12-7-2-3-8-13(12)17(20)22-15/h2-9,14-15H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLUJXUFZVVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(C3=CC=CC=C3C(=O)O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.